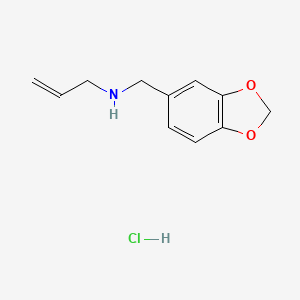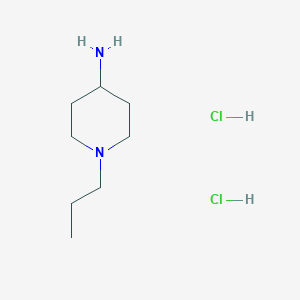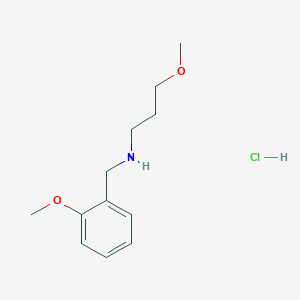
N-(1,3-Benzodioxol-5-ylmethyl)prop-2-en-1-amine hydrochloride
Overview
Description
N-(1,3-Benzodioxol-5-ylmethyl)prop-2-en-1-amine hydrochloride, also known as safrole, is a chemical compound that has been used in various scientific research studies. It is a colorless to pale yellow liquid that has a sweet, spicy odor. Safrole is a precursor to the synthesis of MDMA, which is a popular recreational drug. However, in
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research in the area of chemical synthesis and structural properties of novel compounds, such as the study on novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, demonstrates the continuous interest in developing new chemical entities with potential applications in material science, pharmaceuticals, and chemical industry. The study highlights the reaction of chloral with substituted anilines leading to various products depending on reaction conditions, showcasing the complexity and versatility of organic synthesis reactions (Issac & Tierney, 1996).
Environmental and Health Impact Studies
Investigations into the environmental and health impacts of chemical compounds, such as the study on human urinary carcinogen metabolites, underline the importance of understanding the biotransformation and potential toxicity of chemicals. This research provides crucial data for assessing the risks associated with exposure to various chemical substances, including those related to aromatic amines and other nitrogen-containing compounds (Hecht, 2002).
Advanced Oxidation Processes
The review on degradation of nitrogen-containing hazardous compounds using advanced oxidation processes illustrates the ongoing efforts to address environmental pollution through chemical means. Such research is pivotal for developing more efficient and less harmful ways to treat industrial waste and polluted water sources, potentially involving or impacting a wide array of chemical compounds, including amines and related derivatives (Bhat & Gogate, 2021).
Catalysis and Organic Reactions
The exploration of catalytic methods for the functionalization of saturated C-H bonds with metalloporphyrin catalysts is an example of advanced research in organic chemistry. Such studies contribute to the development of novel catalytic systems that can enhance the efficiency and selectivity of chemical reactions, with potential applications in synthesizing complex organic molecules (Che et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been associated with various receptors and enzymes in the body .
Mode of Action
It’s suggested that similar compounds may interact with their targets to induce a range of physiological responses .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been reported to induce various physiological responses .
Action Environment
Factors such as temperature, ph, and presence of other compounds can potentially affect the action of similar compounds .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-2-5-12-7-9-3-4-10-11(6-9)14-8-13-10;/h2-4,6,12H,1,5,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOFNCMECHKBJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC2=C(C=C1)OCO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[2-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3086171.png)




![N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride](/img/structure/B3086195.png)


![Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086213.png)
![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine hydrochloride](/img/structure/B3086220.png)
![{[3-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3086228.png)
![(Propan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086229.png)
![Butyl[(2,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086237.png)
amine hydrochloride](/img/structure/B3086245.png)